molecular formula C6H14Cl2N2 B1434305 2,6-Diazaspiro[3.4]octane dihydrochloride CAS No. 1630906-93-2

2,6-Diazaspiro[3.4]octane dihydrochloride

Cat. No. B1434305
CAS RN: 1630906-93-2
M. Wt: 185.09 g/mol
InChI Key: ITDGMPRUUZUVIL-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octane dihydrochloride is a chemical compound with the CAS Number: 1630906-93-2 . It has a molecular weight of 185.1 and its physical form is solid .


Synthesis Analysis

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This involved exploring diverse variants of the molecular periphery, including various azole substituents .


Molecular Structure Analysis

The molecular formula of 2,6-Diazaspiro[3.4]octane dihydrochloride is C6H14Cl2N2 . The compound has a molecular weight of 185.1 .


Physical And Chemical Properties Analysis

2,6-Diazaspiro[3.4]octane dihydrochloride is a solid compound . It has a molecular weight of 185.1 and is stored in a refrigerator .

Scientific Research Applications

Antitubercular Drug Development

2,6-Diazaspiro[3.4]octane dihydrochloride: has been utilized as a building block in the synthesis of nitrofuran carboxamide chemotypes. These compounds have shown significant antitubercular activity , particularly against Mycobacterium tuberculosis H37Rv. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have identified potent leads with minimal inhibitory concentrations as low as 0.016 μg/mL . This discovery is pivotal for developing new treatments against tuberculosis, especially multidrug-resistant strains.

Diversity-Oriented Synthesis

The compound serves as a versatile scaffold in diversity-oriented synthesis strategies. Its incorporation into various molecular frameworks allows for the generation of a wide array of novel molecules. This approach is beneficial for creating libraries of compounds for high-throughput screening in drug discovery, leading to the identification of new pharmacologically active agents .

Molecular Periphery Optimization

In medicinal chemistry, optimizing the molecular periphery of a core structure like 2,6-Diazaspiro[3.4]octane dihydrochloride can significantly alter the biological activity and toxicity profile of the resulting compounds. This optimization process is crucial for enhancing the therapeutic index of potential drug candidates .

Pharmacological Research

The compound’s derivatives have been assessed for their pharmacological properties. The ability to generate reactive intermediates through the reduction of the nitrofuran moiety by bacterial enzyme machinery makes these derivatives particularly effective as antimicrobial agents. Moreover, the optimization of these derivatives can reduce systemic toxicity, making them safer for therapeutic use .

Chemical Synthesis Methodology

2,6-Diazaspiro[3.4]octane dihydrochloride: is involved in novel chemical synthesis methodologies. For instance, it has been used in reactions with methyl isothiocyanate, leading to the formation of hydrazine carbothioamide, which upon further treatment, cyclizes into valuable triazole compounds . These methodologies contribute to the advancement of synthetic chemistry and the development of new chemical entities.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2,7-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDGMPRUUZUVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.4]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.4]octane dihydrochloride
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2,6-Diazaspiro[3.4]octane dihydrochloride
Reactant of Route 4
2,6-Diazaspiro[3.4]octane dihydrochloride
Reactant of Route 5
2,6-Diazaspiro[3.4]octane dihydrochloride
Reactant of Route 6
2,6-Diazaspiro[3.4]octane dihydrochloride

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